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Get Quote

Defactinib is an oral small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine

Kinase-2 (Pyk2) [1]. It is US-approved in a co-packaged combination with avutometinib for adult patients

with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic

therapy [1] [2] [3].

The following table summarizes the key pharmacokinetic parameters of defactinib relevant to drug

interaction assessment.

Parameter Summary of Findings Clinical Implications

Major
Metabolizing
Enzymes

Primarily metabolized by CYP3A4 and
CYP2C9 [1].

Co-administration with strong
CYP3A4/CYP2C9

inducers/inhibitors may alter
defactinib exposure.

Food Effect Administration with a high-fat meal
increased AUC by 2.7-fold and Cmax by

1.9-fold [1].

Defactinib should be administered
with food to ensure consistent and

intended exposure [1].

Protein Binding Highly bound (~90%) to human plasma

proteins [1].

Potential for displacement

interactions is theoretically low.
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Parameter Summary of Findings Clinical Implications

Route of
Elimination

Primarily eliminated in feces (87% of dose;
52% as unchanged parent drug). Renal

excretion is minimal (7.6% of dose) [1].

Low risk of interactions with drugs
that affect renal secretion.

Active
Metabolites

Metabolite M4 is equipotent to the parent

drug and accounts for 28% of drug
exposure. Metabolite M2 is inactive [1].

The pharmacological activity of the

M4 metabolite should be
considered in interactions affecting

defactinib metabolism.

Drug-Drug
Interaction (DDI)
Evidence

A study in adrenocortical carcinoma

suggested no observed toxicity or drug-
drug interactions when combined with

mitotane (a known CYP3A4 inducer) in a
xenograft model [4].

Preliminary in vivo data suggests

the interaction with mitotane may
be manageable; clinical monitoring

in humans is advised.

Interaction with
Avutometinib

Pharmacokinetic data from a phase 1 trial
did not suggest an obvious drug-drug

interaction between avutometinib and
defactinib [5].

The approved combination regimen
does not require dose adjustment

due to PK interactions.

Proposed Protocol for Assessing Defactinib Drug
Interactions

The following protocol outlines a strategy for evaluating potential drug interactions with defactinib, based

on its known pharmacokinetic properties.

In Vitro Cytochrome P450 Phenotyping

Objective: To confirm the specific CYP enzymes involved in defactinib metabolism.
Methodology: Incubate defactinib with human liver microsomes (HLM) or recombinant CYP

enzymes. Use chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) or
antibodies specific to each CYP enzyme. Monitor the depletion of defactinib and formation of major

metabolites (M2 and M4) using LC-MS/MS.
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Key Measurements: Reaction velocity, enzyme kinetic parameters (Km, Vmax), and relative activity

for each CYP isoform.

Assessment as a Perpetrator of Interactions (Enzyme Inhibition)

Objective: To determine if defactinib or its major metabolite M4 can inhibit key CYP enzymes.
Methodology: Conduct reversible inhibition and time-dependent inhibition (TDI) assays in HLM. Use

probe substrates for major CYP enzymes (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9).
Measure the IC~50~ value for reversible inhibition and the K~I~/k~inact~ values for TDI.

Key Measurements: IC~50~ shift between pre-incubated and co-incubated samples, and the
inactivation parameters (K~I~ and k~inact~).

Clinical DDI Study Design

Objective: To evaluate the clinical significance of a known metabolic pathway through a perpetrator
study.

Study Design: An open-label, fixed-sequence study in healthy volunteers or patients.
Period 1: Administer a single oral dose of defactinib (e.g., 200 mg) with food.

Washout.
Period 2: Pre-dose with a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg QD) for several

days.
Period 2, Day 4: Co-administer a single dose of defactinib with the inhibitor.

Pharmacokinetic Sampling: Intensive blood sampling over 48-72 hours post-defactinib dose in
both periods to calculate AUC~0-inf~, C~max~, and t~1/2~.

Data Analysis: Compare defactinib exposure (geometric mean ratio of AUC and C~max~) with and
without the co-administered drug.

The diagram below illustrates the primary metabolic and interaction pathways for defactinir, based on

current knowledge.
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Key Takeaways for Researchers

Critical Food Effect: The significant increase in defactinib exposure when taken with a high-fat meal

is a major pharmacokinetic factor that must be controlled in clinical studies and advised for patients
[1].

Primary Metabolic Pathways: The role of CYP3A4 and CYP2C9 indicates that defactinib is
susceptible to interactions with strong inducers or inhibitors of these enzymes. While one preclinical

study noted no interaction with mitotane, clinical vigilance is warranted [1] [4].
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Combination Therapy Viability: The lack of a significant pharmacokinetic interaction with its partner

drug, avutometinib, supports the feasibility of this combination regimen [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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